tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate

Catalog No.
S13708654
CAS No.
M.F
C14H26N2O3
M. Wt
270.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-...

Product Name

tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate

IUPAC Name

tert-butyl N-methyl-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16(4)11-9-14(18-10-11)5-7-15-8-6-14/h11,15H,5-10H2,1-4H3

InChI Key

SIFKADBLWKBYBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCNCC2)OC1

tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is a synthetic organic compound characterized by the molecular formula C14H26N2O3C_{14}H_{26}N_{2}O_{3} and a molecular weight of approximately 270.37 g/mol. This compound features a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms, which is significant for its chemical reactivity and biological interactions. The IUPAC name reflects its complex structure, highlighting the presence of a tert-butyl group, a methyl group, and a spirocyclic framework that includes an oxa and azaspiro moiety .

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
  • Reduction: It can participate in reduction reactions, yielding different reduced forms such as alcohols or amines.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing agents: Potassium permanganate is often employed for oxidation.
  • Reducing agents: Lithium aluminum hydride is typically used for reduction processes.
  • Nucleophiles: Various nucleophiles can facilitate substitution reactions.

The specific conditions for these reactions—such as temperature, solvent, and reaction time—vary based on the desired outcome.

Research indicates that tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate exhibits potential biological activity. It serves as a tool for investigating enzyme interactions and cellular processes. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing various biochemical pathways. This makes it a candidate for further studies in pharmacology and medicinal chemistry .

The synthesis of tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate typically involves multi-step organic reactions. One prevalent method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. The synthesis process generally employs standard organic chemistry techniques, including purification steps like recrystallization and chromatography to achieve high purity levels .

In the realm of chemistry, this compound is utilized as a building block for synthesizing more complex molecules and studying reaction mechanisms. In biological research, it aids in exploring its effects on various biological systems, serving as a valuable tool for understanding enzyme interactions and cellular functions.

Medical

Studies on the interactions of tert-butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate with various biological targets reveal its potential to modulate enzyme activities and influence metabolic pathways. These interactions are critical for understanding its pharmacological effects and therapeutic potential.

Several compounds share structural similarities with tert-butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
tert-butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamateC15H28N2O3C_{15}H_{28}N_{2}O_{3}Contains an additional methyl group at position 6
tert-butyl (2-oxa-8-azaspiro[4.5]decan-3-yloxy)carbamateC14H26N2O3C_{14}H_{26}N_{2}O_{3}Features an ether linkage instead of a nitrogen substituent
tert-butyl N-(8-oxa-{1}-azaspiro[4.5]decan)carbamateC14H26N2O3C_{14}H_{26}N_{2}O_{3}Lacks the methyl group on nitrogen

These comparisons illustrate that while these compounds share similar frameworks, the presence or absence of specific functional groups significantly influences their chemical behavior and biological activity, underscoring the uniqueness of tert-butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate in research applications .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.19434270 g/mol

Monoisotopic Mass

270.19434270 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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